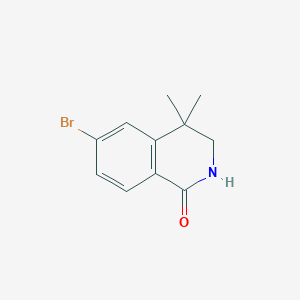

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1-one, is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinolinone family and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

Stereochemical Studies

A study by Nagarajan et al. (1978) explored the stereochemistry of related compounds, focusing on the axial disposition of methyl groups to avoid adverse interactions. This research provides insights into molecular configurations and their implications in synthetic pathways, highlighting the importance of stereochemistry in organic synthesis (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).

Synthetic Methodologies

Mohammadi and Hossini (2011) described a one-pot, three-component synthesis method for quinazolinone derivatives under microwave irradiation and solvent-free conditions. This approach, which involves the compound 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, represents an efficient and environmentally friendly synthetic strategy for constructing complex heterocycles (Mohammadi & Hossini, 2011).

Novel Ligand Synthesis

Hu, Zhang, and Thummel (2003) reported on the Friedländer synthesis of bidentate and tridentate 6-bromoquinoline derivatives. These compounds can be further functionalized to form novel chelating ligands, useful in coordination chemistry for creating complex structures with potential applications in catalysis and material science (Hu, Zhang, & Thummel, 2003).

Photolabile Protecting Groups

Fedoryak and Dore (2002) developed a photolabile protecting group based on brominated hydroxyquinoline, demonstrating its greater efficiency and multiphoton sensitivity compared to traditional caging groups. This advancement is crucial for the controlled release of biological messengers in vivo, paving the way for innovative therapeutic strategies (Fedoryak & Dore, 2002).

Crystal Engineering and Halogen Bonding

Rahman et al. (2002) synthesized and characterized a compound as an efficient lattice inclusion host, showcasing the role of halogen substitution in the development of materials with specific packing motifs. Such research informs the design of molecular solids with tailored properties for applications in crystal engineering and materials science (Rahman, Bishop, Craig, & Scudder, 2002).

Propriétés

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRZVDTUXFZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750182.png)

![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2750185.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2750186.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2750189.png)

![(4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2750190.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2750193.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2750196.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2750201.png)